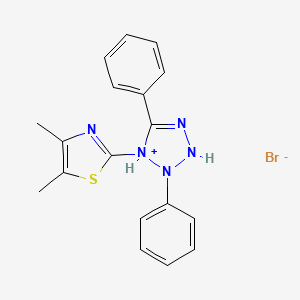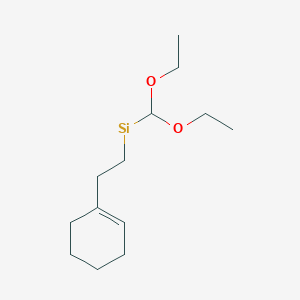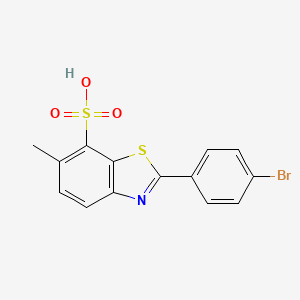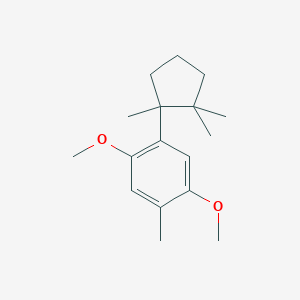
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a trimethylcyclopentyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4-dimethoxy-2-methylbenzene.
Alkylation: The key step involves the alkylation of 1,4-dimethoxy-2-methylbenzene with 1,2,2-trimethylcyclopentyl bromide under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the trimethylcyclopentyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-methylbenzene: Lacks the trimethylcyclopentyl group, making it less sterically hindered.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of the trimethylcyclopentyl group.
Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-: Similar structure but lacks the methoxy groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of both methoxy groups and the bulky trimethylcyclopentyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets. The compound’s unique structure makes it a valuable subject of study in various fields of chemistry and biology.
Propiedades
Número CAS |
243462-89-7 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-12-10-15(19-6)13(11-14(12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3 |
Clave InChI |
VPYOKOKVNCSXFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C2(CCCC2(C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


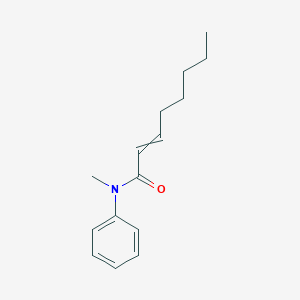
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
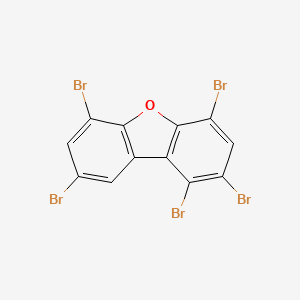


![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
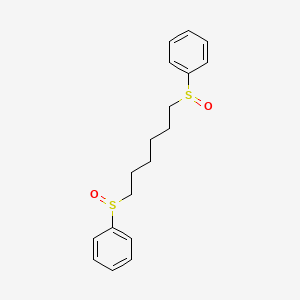
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
